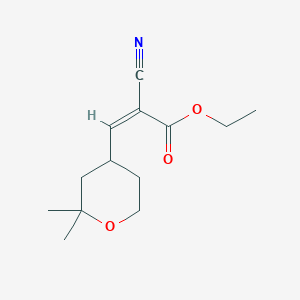

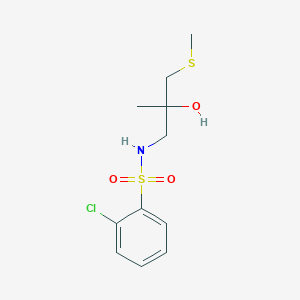

(E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known for their reactivity and are used in the synthesis of a variety of chemical compounds .

Molecular Structure Analysis

The compound likely contains a furan ring, a thiazolidine ring (a five-membered ring with three carbons, one nitrogen, and one sulfur), and an ester group (COO-). The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The exact reactions this compound would undergo would depend on its specific structure.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the ester group might make it more polar, and the rings in the structure could affect its stability .作用機序

Target of Action

The compound, also known as ethyl 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate, is a thiazolidine-2,4-dione derivative . Thiazolidine-2,4-diones are known to target both VEGFR-2 and EGFR tyrosine kinases . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets (VEGFR-2 and EGFR tyrosine kinases) in an ATP-competitive manner . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and potentially inducing cell death .

Biochemical Pathways

The compound affects the VEGF and EGF signaling pathways due to its interaction with VEGFR-2 and EGFR . These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .

Pharmacokinetics

Thiazolidine-2,4-diones are generally known for their good absorption and distribution profiles . The compound’s ADME properties and their impact on bioavailability would need to be further investigated in preclinical and clinical studies.

Result of Action

The compound’s action results in the inhibition of VEGFR-2 and EGFR tyrosine kinases, leading to a disruption in the VEGF and EGF signaling pathways . This disruption can lead to a decrease in cell proliferation and potentially induce cell death . Therefore, the compound could have potential anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as other drugs or food, can potentially affect the compound’s metabolism and excretion

将来の方向性

特性

IUPAC Name |

ethyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-2-18-12(16)6-3-7-15-13(17)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,2-3,6-7H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDUDHCTSHWRMI-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2782881.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)